molecular formula C5H11Cl2N B2975151 Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride CAS No. 2138071-51-7

Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride

Cat. No.: B2975151
CAS No.: 2138071-51-7
M. Wt: 156.05
InChI Key: BVRQXAFEMHESLE-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentanone followed by amination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved. For instance, the chlorination step might involve reagents like thionyl chloride or phosphorus pentachloride, while the amination step could use ammonia or amine derivatives under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maintain consistency and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and recrystallization techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include cyclopentanone derivatives, primary amines, and substituted cyclopentanes, depending on the type of reaction and conditions used .

Scientific Research Applications

Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride
  • Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride

Uniqueness

Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

(1R,2S)-2-chlorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRQXAFEMHESLE-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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